molecular formula C15H22BrClN2O2 B5292603 2-[4-Bromo-2-[(cyclohexylamino)methyl]phenoxy]acetamide;hydrochloride

2-[4-Bromo-2-[(cyclohexylamino)methyl]phenoxy]acetamide;hydrochloride

Cat. No.: B5292603
M. Wt: 377.70 g/mol
InChI Key: RIPZRTHNTQPMMG-UHFFFAOYSA-N
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Description

2-[4-Bromo-2-[(cyclohexylamino)methyl]phenoxy]acetamide;hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromo-substituted phenoxy group, a cyclohexylamino moiety, and an acetamide group, all of which contribute to its distinct chemical properties.

Properties

IUPAC Name

2-[4-bromo-2-[(cyclohexylamino)methyl]phenoxy]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2.ClH/c16-12-6-7-14(20-10-15(17)19)11(8-12)9-18-13-4-2-1-3-5-13;/h6-8,13,18H,1-5,9-10H2,(H2,17,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPZRTHNTQPMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=C(C=CC(=C2)Br)OCC(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Bromo-2-[(cyclohexylamino)methyl]phenoxy]acetamide;hydrochloride typically involves multiple steps, starting with the bromination of a suitable phenol derivative. The brominated phenol is then reacted with a cyclohexylamine derivative to introduce the cyclohexylamino group. This intermediate is further reacted with an acetamide derivative to form the final product. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to handle the synthesis efficiently. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-Bromo-2-[(cyclohexylamino)methyl]phenoxy]acetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-Bromo-2-[(cyclohexylamino)methyl]phenoxy]acetamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-Bromo-2-[(cyclohexylamino)methyl]phenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-Chloro-2-[(cyclohexylamino)methyl]phenoxy]acetamide
  • 2-[4-Fluoro-2-[(cyclohexylamino)methyl]phenoxy]acetamide
  • 2-[4-Iodo-2-[(cyclohexylamino)methyl]phenoxy]acetamide

Uniqueness

2-[4-Bromo-2-[(cyclohexylamino)methyl]phenoxy]acetamide;hydrochloride is unique due to the presence of the bromo group, which imparts specific chemical reactivity and biological activity. The cyclohexylamino group also contributes to its distinct properties, making it a valuable compound for various research applications.

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